Methyl 4-iodobenzo[b]thiophene-2-carboxylate
Description
Methyl 4-iodobenzo[b]thiophene-2-carboxylate (CAS: 146137-85-1) is a halogenated benzo[b]thiophene derivative with the molecular formula C₁₀H₇IO₂S and a molecular weight of 318.13 g/mol . It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing urokinase-type plasminogen activator (uPA) inhibitors with IC₅₀ values of 70–320 nM . The compound is synthesized via fluorine-directed metalation/formylation followed by thiophene annulation, achieving an overall yield of 70% . Its storage requires protection from light and dry conditions at 2–8°C .
Properties
IUPAC Name |
methyl 4-iodo-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO2S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNPKTSBZTYSKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446997 | |
| Record name | Methyl 4-iodo-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146137-85-1 | |
| Record name | Methyl 4-iodo-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-iodobenzo[b]thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the iodination of methyl benzo[b]thiophene-2-carboxylate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid . The reaction conditions often require refluxing the mixture to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the carboxylate group to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide in acetone or potassium carbonate in DMF.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted benzothiophenes, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-iodobenzo[b]thiophene-2-carboxylate serves as a valuable building block in the synthesis of biologically active compounds. Its derivatives have shown potential in:
- Anticancer Research : Compounds derived from benzothiophene structures have been reported to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. These derivatives can induce apoptosis in neoplastic cells and may be effective against various tumors characterized by uncontrolled cell proliferation .
- Neurodegenerative Diseases : The inhibition of HDACs by benzothiophene derivatives also suggests potential therapeutic applications in treating diseases of the central nervous system (CNS), such as Alzheimer's and Parkinson's disease .
Organic Synthesis
The compound is utilized in various synthetic methodologies, including:
- Cross-Coupling Reactions : this compound can participate in palladium-catalyzed cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This property is essential for constructing complex organic molecules efficiently .
- Aryne Reactions : It can be involved in aryne chemistry, where it reacts with alkynes or other nucleophiles to form substituted thiophenes, showcasing its utility in synthesizing diverse organic materials .
Materials Science
In the realm of materials science, this compound has applications in:
- Organic Electronics : The compound is explored for use in organic semiconductors due to its ability to form conductive polymers when polymerized. These materials are crucial for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 4-iodobenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to compounds that interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved vary based on the structure of the final bioactive molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Methyl 4-Bromobenzo[b]thiophene-2-Carboxylate (CAS: 62224-16-2)
- Molecular Formula : C₁₀H₇BrO₂S
- Molecular Weight : 271.13 g/mol
- Key Differences: Bromine substitution at position 4 instead of iodine reduces molecular weight and alters electronic properties. Bromine’s smaller atomic radius may enhance solubility compared to the bulkier iodine analog. Used in synthesizing STAT3 inhibitors and bisthienoacenes, highlighting versatility in diverse therapeutic applications .
Methyl 3-Iodobenzo[b]thiophene-2-Carboxylate (CAS: 683274-54-6)
- Molecular Formula : C₁₀H₇IO₂S
- Molecular Weight : 318.13 g/mol
- Positional isomerism impacts molecular docking outcomes, as seen in studies targeting HBV or uPA .
Functional Group-Substituted Derivatives
Methyl 4-Fluoro-3-(Morpholinosulfonyl)benzo[b]thiophene-2-Carboxylate
- Molecular Formula: C₁₄H₁₄FNO₅S₂
- Molecular Weight : 383.39 g/mol
- Key Differences: Fluorine and morpholinosulfonyl groups enhance electronegativity and metabolic stability. Demonstrated anti-hepatitis B virus (HBV) activity, with structural confirmation via X-ray crystallography and Hirshfeld surface analysis . The sulfonyl group facilitates hydrogen bonding, critical for target engagement in viral inhibition .
Methyl 4-Cyanobenzo[b]thiophene-2-Carboxylate (CAS: 861218-72-6)
- Molecular Formula: C₁₁H₇NO₂S
- Molecular Weight : 217.24 g/mol
- Lower molecular weight compared to iodine/bromine analogs may improve bioavailability .
Non-Halogenated Derivatives
Methyl Benzo[b]thiophene-2-Carboxylate (CAS: 22913-24-2)
Comparative Data Table
Research Findings and Implications
- Electron-Withdrawing Groups: Cyano and sulfonyl groups enhance reactivity in cross-coupling reactions, critical for constructing complex heterocycles .
- Biological Activity: The 4-iodo derivative’s role in uPA inhibition contrasts with the 4-fluoro-morpholinosulfonyl analog’s anti-HBV activity, underscoring substituent-driven target selectivity .
- Synthetic Accessibility: The 70% yield of the 4-iodo compound highlights efficient synthesis compared to multi-step routes for morpholinosulfonyl derivatives .
Biological Activity
Methyl 4-iodobenzo[b]thiophene-2-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and applications, supported by data tables and relevant research findings.
Overview of the Compound
Chemical Structure and Properties:
- Molecular Formula: C10H7IO2S
- Molecular Weight: 319.14 g/mol
- CAS Number: 146137-85-1
This compound features a thiophene ring fused with a benzene derivative, incorporating an iodine atom and a carboxylate ester, which contribute to its reactivity and potential biological activity.
The precise mechanism of action for this compound remains largely unexplored. However, its structural properties suggest several potential interactions within biological systems:
- High Gastrointestinal Absorption: The compound is predicted to have favorable pharmacokinetics, including high gastrointestinal absorption and the ability to permeate the blood-brain barrier.
- Substitution and Coupling Reactions: The iodine atom can be replaced through nucleophilic substitution reactions, and the compound can participate in palladium-catalyzed coupling reactions, which may facilitate the synthesis of more complex biologically active molecules.
Biological Activities
Research indicates that derivatives of benzothiophene, including this compound, exhibit a wide range of biological activities:
- Anticancer Activity: Compounds based on the benzothiophene scaffold have shown promise in targeting cancer pathways. For instance, studies have identified potent inhibitors against PIM kinases (PIM1, PIM2, PIM3), which are implicated in tumorigenesis .
- Antimicrobial Properties: Benzothiophene derivatives have demonstrated significant antimicrobial activity against various pathogens. A related study reported that specific analogs exhibited minimal inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains of Staphylococcus aureus .
- Anti-inflammatory Effects: The structural versatility of benzothiophenes allows for the development of compounds with anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases .
Data Table: Biological Activities of this compound
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of PIM kinases | |
| Antimicrobial | MIC = 4 µg/mL against S. aureus | |
| Anti-inflammatory | Potential modulation of inflammatory pathways |
Case Studies and Research Findings
- Anticancer Studies:
- Antimicrobial Evaluation:
- Inflammation and Pain Management:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
